2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol

Description

The exact mass of the compound 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(6-amino-7H-purin-8-yl)sulfanyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5OS/c8-5-4-6(10-3-9-5)12-7(11-4)14-2-1-13/h3,13H,1-2H2,(H3,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLZGUONYMYQCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)SCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344528 |

Source

|

| Record name | 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57654-58-7 |

Source

|

| Record name | NSC37709 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol: Properties, Synthesis, and Biological Potential

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol (CAS No. 57654-58-7), a substituted purine derivative of significant interest to researchers in medicinal chemistry and drug discovery. While specific peer-reviewed data on this compound is nascent, this document synthesizes available information and provides expert insights based on the well-established chemistry and pharmacology of related 8-thioadenosine analogs. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, and explore its potential mechanisms of action and biological activities. This guide is intended to serve as a foundational resource for scientists investigating the therapeutic promise of novel purine derivatives.

Introduction: The Significance of 8-Substituted Purines

Purine analogs represent a cornerstone of modern pharmacology, with applications ranging from antiviral and anticancer therapies to immunosuppression. The strategic modification of the purine scaffold allows for the fine-tuning of biological activity, often by modulating interactions with key enzymes and receptors. Substitution at the 8-position of the adenine ring has been a particularly fruitful area of research, yielding compounds with diverse pharmacological profiles. These modifications can significantly alter the electronic and steric properties of the purine core, leading to enhanced selectivity and potency for various biological targets. 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol belongs to this promising class of molecules, and understanding its basic properties is the first step toward unlocking its therapeutic potential.

Physicochemical Properties

Precise experimental data for the physicochemical properties of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol are not extensively reported in the public domain. However, based on its chemical structure and data from suppliers, we can compile the following information.[1]

| Property | Value | Source |

| CAS Number | 57654-58-7 | AK Scientific, Inc.[1] |

| Molecular Formula | C₇H₉N₅OS | AK Scientific, Inc.[1] |

| Molecular Weight | 211.25 g/mol | AK Scientific, Inc.[1] |

| Physical State | Not available | AK Scientific, Inc.[1] |

| Melting Point | Not available | AK Scientific, Inc.[1] |

| Boiling Point | Not available | AK Scientific, Inc.[1] |

| Solubility | Not available | AK Scientific, Inc.[1] |

| Purity | Typically ≥95% | AK Scientific, Inc.[1] |

It is important to note that the lack of available data on properties such as melting point and solubility necessitates empirical determination by researchers.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of 8-bromo-9H-purin-6-amine with 2-mercaptoethanol. This reaction is a nucleophilic aromatic substitution where the thiol group of 2-mercaptoethanol displaces the bromide at the 8-position of the purine ring.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar 8-thioadenosine analogs and should be optimized for the specific synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.

Materials:

-

8-Bromo-9H-purin-6-amine

-

2-Mercaptoethanol

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 8-bromo-9H-purin-6-amine (1 equivalent) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes.

-

Nucleophilic Substitution: Slowly add 2-mercaptoethanol (1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of deionized water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.

Potential Mechanism of Action and Biological Activities

The biological activity of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol has not been explicitly detailed in scientific literature. However, based on its structural similarity to other 8-substituted adenosine analogs, we can infer several potential mechanisms of action and biological activities.

Adenosine Receptor Modulation

Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G-protein coupled receptors that play crucial roles in a myriad of physiological processes. Modifications at the 8-position of the adenine nucleus are known to influence binding affinity and selectivity for these receptors. It is plausible that 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol could act as a modulator of one or more of these receptor subtypes, potentially leading to effects on the cardiovascular, nervous, and immune systems.

Enzyme Inhibition

The purine scaffold is a common feature in the active sites of many enzymes. 8-thioadenosine derivatives have been investigated as inhibitors of various enzymes, including kinases and phosphodiesterases. The introduction of the sulfanyl-ethanol group could facilitate specific interactions within an enzyme's active site, leading to competitive or non-competitive inhibition.

Caption: Potential mechanisms of action.

Safety and Handling

According to the available Safety Data Sheet (SDS), 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is classified as an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Analytical Methods

The characterization and quantification of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol would likely employ standard analytical techniques used for purine derivatives.

-

High-Performance Liquid Chromatography (HPLC): A robust method for the separation and quantification of purine analogs. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) would be a suitable starting point for method development.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique would provide definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation of the synthesized compound.

Future Directions and Conclusion

2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol represents an under-explored molecule within the pharmacologically rich class of 8-substituted purines. While direct biological data is scarce, its structural features suggest a high potential for interaction with various biological targets, including adenosine receptors and enzymes involved in purine metabolism.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol and full characterization of its physicochemical properties.

-

In Vitro Biological Screening: A comprehensive screening of the compound against a panel of adenosine receptors and relevant enzymes to identify its primary biological targets.

-

Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms underlying its biological activity.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of related analogs to understand the structural requirements for optimal activity and selectivity.

References

Sources

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is a synthetic purine derivative whose biological activity is not extensively documented in publicly available literature. However, a detailed analysis of its molecular structure provides a strong basis for postulating several compelling mechanisms of action. This technical guide synthesizes information from related compounds and foundational pharmacological principles to propose and explore the most probable biological targets and pathways for this molecule. The core structure, featuring an adenine scaffold, an 8-position thioether linkage, and a terminal ethanol group, suggests primary roles as a protein kinase inhibitor and a modulator of adenosine receptors. This document provides a hypothesis-driven framework for researchers, outlining the scientific rationale behind these potential mechanisms and detailing robust experimental protocols for their validation. By deconstructing the molecule's key functional components, we aim to provide a clear, actionable roadmap for elucidating its therapeutic potential.

Introduction and Structural Analysis

The therapeutic landscape is rich with drugs derived from the adenine scaffold, a privileged structure in medicinal chemistry.[1] 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol belongs to this versatile class of molecules. While direct studies on this specific compound are limited, its constituent parts provide significant clues to its likely biological function. A systematic analysis of its structure is the first step in forming a logical, testable hypothesis regarding its mechanism of action.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of a compound is fundamental to designing relevant biological assays and interpreting their results.

| Property | Value |

| IUPAC Name | 2-((6-amino-9H-purin-8-yl)thio)ethan-1-ol |

| Molecular Formula | C₇H₉N₅OS |

| Molecular Weight | 211.25 g/mol |

| Core Scaffold | Adenine (6-Amino-9H-purine) |

| Key Substitutions | 8-Thioethanol |

Core Scaffold Analysis: The Adenine Moiety

The 6-amino-9H-purine core, commonly known as adenine, is a cornerstone of cellular bioenergetics and signaling. It is the defining component of adenosine triphosphate (ATP), the universal energy currency for enzymatic reactions, most notably phosphorylation by protein kinases.[2] This structural mimicry of ATP makes the adenine scaffold a highly effective starting point for designing competitive inhibitors that target the ATP-binding pocket of kinases.[2][3] Numerous approved and investigational drugs leverage this principle for applications in oncology and inflammatory diseases.[1][2]

Key Substitutions and Their Functional Implications: The 8-Thioethanol Group

The substitution at the C8 position of the purine ring is critical for defining the compound's specificity and potential mechanism.

-

8-Thioether Linkage (-S-): The introduction of a sulfur atom at this position is a common strategy in the development of kinase inhibitors and adenosine receptor ligands. The thioether can act as a flexible hinge and a hydrogen bond acceptor, influencing the compound's orientation within a binding pocket. Modifications at the C8 position have been shown to be pivotal in determining ligand affinity and selectivity for various adenosine receptor subtypes.[4]

-

Ethanol Group (-CH₂CH₂OH): The terminal hydroxyl group provides a site for hydrogen bonding, which can anchor the molecule to a target protein. Furthermore, this group introduces the possibility of in vivo metabolism, such as phosphorylation. If phosphorylated, the molecule could act as a nucleotide analog, a mechanism employed by many antiviral and anticancer agents.[1][5]

Rationale for a Hypothesis-Driven Approach

Given the absence of extensive direct research on 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, a hypothesis-driven approach grounded in structure-activity relationships (SAR) of analogous compounds is the most scientifically rigorous path forward. The structural features strongly suggest two primary, non-mutually exclusive hypotheses for its mechanism of action:

-

Protein Kinase Inhibition: Targeting the ATP-binding site of one or more protein kinases.

-

Adenosine Receptor Modulation: Acting as an agonist or antagonist at A₁, A₂ₐ, A₂ₑ, or A₃ adenosine receptors.

Primary Hypothesized Mechanism: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, making them prime therapeutic targets, particularly in oncology.[2] The structural similarity of the adenine core to ATP is the foundational principle for this hypothesis.

The Adenine Scaffold as a Privileged Structure for Kinase Binding

ATP-competitive inhibitors function by occupying the adenine-binding pocket of a kinase, preventing the binding of endogenous ATP and halting the phosphorylation of substrate proteins.[2] The adenine core of the inhibitor typically forms critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[3] This interaction anchors the inhibitor, while substituents, such as the 8-thioethanol group, project into adjacent pockets, determining the inhibitor's potency and selectivity profile across the kinome.

Proposed Experimental Workflow for Validating Kinase Inhibition

To test the hypothesis of kinase inhibition, a multi-step experimental approach is required, starting with broad screening and progressing to detailed characterization.

This experiment aims to identify which kinases, if any, are inhibited by the compound from a large, diverse panel.

-

Compound Preparation: Dissolve 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in 100% DMSO to create a 10 mM stock solution.

-

Assay Concentration: Perform an initial screen at a concentration of 10 µM against a panel of >300 human kinases.

-

Assay Principle: Utilize a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay to measure the phosphorylation of a specific substrate by each kinase in the presence and absence of the test compound.

-

Data Collection: Measure the remaining kinase activity in the presence of the compound relative to a DMSO vehicle control. Express results as a percentage of inhibition.

-

Hit Identification: Identify "hits" as kinases showing significant inhibition (e.g., >50%) at the screening concentration.

Caption: Opposing effects of adenosine receptor subtypes on cAMP levels.

Proposed Experimental Workflow for Receptor Binding and Functional Assays

To determine if the compound interacts with ARs, a combination of binding and functional assays is necessary.

This experiment measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor, determining its binding affinity (Kᵢ).

-

Source Material: Use cell membranes prepared from HEK293 or CHO cells stably overexpressing a single human adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, or A₃).

-

Radioligand: Select an appropriate high-affinity radioligand for each subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Detection: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filter-bound membranes using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to calculate the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

This experiment determines whether the compound acts as an agonist (stimulates a response) or an antagonist (blocks the response of an agonist).

-

Cell Culture: Use whole cells expressing the receptor of interest.

-

Agonist Mode: Treat cells with increasing concentrations of the test compound and measure intracellular cAMP levels using a suitable method (e.g., HTRF, ELISA). An increase (for A₂ₐ/A₂ₑ) or decrease (for A₁/A₃) in cAMP indicates agonist activity.

-

Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound, then stimulate them with a known AR agonist (e.g., NECA) at its EC₅₀ concentration. Measure cAMP levels. A rightward shift in the agonist's dose-response curve indicates antagonist activity.

-

Data Analysis: Calculate EC₅₀ (for agonists) or Kₑ (for antagonists) values from the dose-response curves.

Other Potential Mechanisms and Future Directions

While kinase inhibition and AR modulation are the most probable mechanisms, the compound's structure does not preclude other possibilities.

-

Prodrug Activity: The terminal ethanol group could be a substrate for cellular kinases, leading to phosphorylation. The resulting phosphate ester would be a nucleotide analog, which could potentially inhibit DNA/RNA polymerases or other enzymes in the purine salvage pathway. This is a common mechanism for antiviral drugs. [5]* Toll-Like Receptor (TLR) Agonism: Some 8-substituted adenine derivatives have been identified as agonists of TLR7, inducing an immune response. [6]This possibility could be explored using TLR-expressing reporter cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs would be a critical next step. Modifying the ethanol chain (e.g., changing its length, replacing the hydroxyl group) or altering the substituent at the 8-position could dramatically change the compound's potency and selectivity, providing deeper insight into its binding mode and mechanism. [7][8]

Conclusion

2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is a molecule of significant therapeutic potential, predicated on its core adenine scaffold and strategic 8-thioethanol substitution. Based on a rigorous structural analysis and comparison with established pharmacophores, its most probable mechanisms of action are the inhibition of protein kinases, such as CK1δ or AMPK, and the modulation of adenosine receptors. The experimental workflows detailed in this guide provide a comprehensive and scientifically sound strategy for systematically testing these hypotheses. By proceeding from broad panel screening to detailed mechanistic studies, researchers can effectively deconvolve the biological activity of this compound and pave the way for its potential development as a novel therapeutic agent.

References

- PharmaFeatures. (2024).

- ResearchGate. (n.d.). Structures of adenine-based CK1 δ inhibitors.

- Spinaci, A., et al. (2024). Adenine derivatives as inhibitors of the casein kinase CK1delta enzyme. Medicinal Chemistry Research.

- Lai, H. W., et al. (2019). Adenine Inhibits the Growth of Colon Cancer Cells via AMP-Activated Protein Kinase Mediated Autophagy.

- Jacobson, K. A., & Müller, C. E. (n.d.). Recent developments in adenosine receptor ligands and their potential as novel drugs.

- Isobe, Y., et al. (n.d.). Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. PubMed.

- ResearchGate. (n.d.). Typical binding mode of a kinase inhibitor in the adenine pocket (PDB...).

- Varani, K., et al. (2022).

- RSC Publishing. (n.d.). Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes.

- PMC - NIH. (2015). Adenine: an important drug scaffold for the design of antiviral agents.

- ResearchGate. (n.d.). Novel Trypanocidal Analogs of 5′-(Methylthio)-Adenosine.

- PMC - PubMed Central. (n.d.).

- (n.d.). Adenine, a key player in biology and medicinal chemistry.

- PubChem. (n.d.). 2-(6-Aminopurin-9-yl)ethanol.

- van der Wenden, C. M., et al. (2022). Species dependence of A3 adenosine receptor pharmacology and function. PMC.

- MDPI. (n.d.).

Sources

- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]

- 2. Appreciating the Therapeutic Versatility of the Adenine Scaffold: From Biological Signaling to Disease Treatment - PharmaFeatures [pharmafeatures.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol: A Technical Guide to its Biological Activity and Therapeutic Potential

<

Introduction

Purine analogs represent a cornerstone in the development of therapeutic agents, with a rich history in the treatment of cancers and viral diseases.[1] Their structural similarity to endogenous purine nucleosides allows them to interfere with essential cellular processes such as DNA and RNA synthesis.[2] The purine scaffold, composed of fused pyrimidine and imidazole rings, offers a versatile platform for chemical modification, leading to a diverse array of biological activities.[3][4] This guide focuses on a specific purine derivative, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, and the broader class of 8-thio-substituted purines to which it belongs. While this specific molecule is not extensively documented in publicly available research, its structural motifs suggest significant therapeutic potential. By examining the biological activities of closely related 8-thioadenosine derivatives, we can infer the likely mechanisms of action and potential applications of this compound.

This technical guide will provide an in-depth analysis of the synthesis, biological activities, and therapeutic potential of 8-thio-substituted purines, with a specific focus on the structural class represented by 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. We will delve into their mechanisms of action, supported by data from in vitro and in vivo studies, and provide detailed experimental protocols for researchers in the field.

Synthesis and Physicochemical Properties

The synthesis of 8-thio-substituted purines can be achieved through various established chemical routes. A common strategy involves the direct thiolation of an 8-halopurine precursor. For the synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, a plausible route would involve the reaction of 8-bromo-9H-purin-6-amine with 2-mercaptoethanol in the presence of a suitable base. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for similar purine derivatives.[5]

Table 1: Physicochemical Properties of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol

| Property | Value |

| Molecular Formula | C7H9N5OS |

| Molecular Weight | 211.25 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in DMSO and other polar organic solvents (predicted) |

| pKa | (Predicted values would be inserted here based on computational models) |

Mechanism of Action & Biological Targets

Thiopurines, including 8-thio-substituted derivatives, are known to exert their biological effects through multiple mechanisms.[6] A primary mode of action involves their metabolic conversion to nucleotide analogs, which can then be incorporated into DNA and RNA, leading to cytotoxicity.[7] Additionally, these compounds can inhibit key enzymes involved in purine metabolism and signaling pathways.[1][8]

Potential Molecular Targets:

-

Adenosine Kinase (ADK): Many adenosine analogs require phosphorylation by ADK to become active.[9] This initial phosphorylation is often the rate-limiting step in their mechanism of action. The resulting triphosphate analog can then compete with endogenous ATP, inhibiting various cellular processes.

-

Topoisomerase II: Some substituted purine analogs have been identified as catalytic inhibitors of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[10] Inhibition of this enzyme leads to DNA damage and apoptosis.

-

NAD Kinase (NADK): 8-Thioalkyl-adenosine derivatives have been shown to inhibit NAD kinase in pathogenic bacteria like Listeria monocytogenes.[11] This suggests a potential antibacterial application for this class of compounds.

-

GTPases: Thiopurines can be metabolized to 6-thio-GTP, which can bind to and inhibit small GTPases like Rac1, leading to apoptosis in T lymphocytes.[6] This mechanism is particularly relevant to their immunosuppressive effects.

Modulated Signaling Pathways:

The incorporation of thiopurine analogs into cellular metabolism can disrupt numerous signaling pathways. For example, by depleting ATP pools and inducing DNA damage, these compounds can activate stress-response pathways leading to apoptosis.

Caption: Proposed mechanism of action for 8-thio-substituted purines.

In Vitro Biological Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of 8-substituted purine analogs. These compounds have shown efficacy against a variety of cancer cell lines, including those of the colon, breast, and liver.[3][12] For instance, 8-Cl-adenosine has been shown to inhibit the growth of colorectal cancer cells in a dose- and time-dependent manner.[13][14]

Table 2: In Vitro Cytotoxicity of Representative 8-Substituted Purine Analogs

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 8-Cl-adenosine | HCT116 (Colon Cancer) | ³H-thymidine incorporation | ~0.1 | [13] |

| 8-NH2-adenosine | MM.1S (Multiple Myeloma) | Cell Viability | 0.3 - 3 | [9] |

| Compound 6 (a 6,8,9-trisubstituted purine) | Huh7 (Liver Cancer) | SRB Assay | 14.2 | [12] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cells in vitro.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the test compound (e.g., 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol) in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a standard MTT cell viability assay.

In Vivo Efficacy and Toxicology

The in vivo anticancer activity of 8-substituted purine analogs has been demonstrated in preclinical animal models. For example, 8-Cl-adenosine administered intraperitoneally suppressed the growth of HCT116-derived xenografts in athymic mice by 50% with no apparent toxicity.[13][14] Similarly, cladribine and clofarabine, two other adenosine analogs, have shown significant antitumor effects in a chondrosarcoma xenograft model.[15]

Table 3: In Vivo Efficacy of Representative 8-Substituted Purine Analogs

| Compound | Animal Model | Tumor Type | Dose & Schedule | Outcome | Reference |

| 8-Cl-adenosine | Athymic mice | Colorectal cancer xenograft | i.p. twice weekly for 4 weeks | 50% tumor growth suppression | [13][14] |

| Cladribine | Nude mice | Chondrosarcoma xenograft | 20 mg/kg i.p. 3 times/week for 6 weeks | Significant slowing of tumor growth | [15] |

| 6-ethylthioinosine (6-ETI) | NOD/SCID mice | Multiple myeloma xenograft | 200 mg/kg/day i.p. for 9 days | Tumor regression | [16] |

Experimental Protocol: Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound in a mouse xenograft model.

-

Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Compound Administration: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., intraperitoneal, oral).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Structure-Activity Relationship (SAR) Studies

The biological activity of purine analogs is highly dependent on the nature and position of substituents on the purine ring.[17][18] SAR studies are crucial for optimizing the potency and selectivity of these compounds. For 8-thio-substituted purines, modifications at the sulfur atom can significantly impact their inhibitory activity against specific targets. For instance, the addition of various aryl and heteroaryl moieties to the 8-thioalkyl chain of adenosine derivatives led to the identification of potent and selective inhibitors of L. monocytogenes NADK1.[11]

Therapeutic Potential and Future Directions

The diverse biological activities of 8-thio-substituted purines suggest their potential application in a range of therapeutic areas.

Anticancer Agents:

The demonstrated cytotoxicity against various cancer cell lines and in vivo efficacy in tumor models make this class of compounds promising candidates for cancer chemotherapy.[9][12][13][14][15][16] Future research should focus on optimizing their pharmacokinetic properties and exploring combination therapies with other anticancer drugs.

Immunosuppressive and Anti-inflammatory Agents:

The ability of thiopurines to induce apoptosis in T lymphocytes provides a strong rationale for their use in autoimmune diseases and organ transplantation.[6] Thymoquinone, a natural product, has shown potential in regulating inflammatory molecules and signaling pathways, and purine analogs may have similar effects.[19]

Antimicrobial Agents:

The selective inhibition of bacterial enzymes, such as NAD kinase, by 8-thioadenosine derivatives opens up possibilities for the development of novel antibiotics to combat drug-resistant pathogens.[11]

Conclusion

The 8-thio-substituted purine scaffold, represented by compounds like 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, holds significant promise for the development of new therapeutic agents. Their multifaceted mechanisms of action, including incorporation into nucleic acids, inhibition of key enzymes, and modulation of signaling pathways, provide a strong basis for their potential use in oncology, immunology, and infectious diseases. Further research, including comprehensive SAR studies and preclinical development, is warranted to fully explore the therapeutic potential of this important class of molecules.

References

- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.

- Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. PubMed.

- Effects of 8-substituted analogs of cyclic adenosine 3',5'-monophosphate on in vivo and in vitro syntheses of beta-galactosidase in Escherichia coli. PubMed.

- 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo. PMC.

- Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. AACR Journals.

- Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine deriv

- Structure of 8-substituted purine derivatives attached to heterocyclic scaffolds as anticancer agents.

- 8-Cl-adenosine-induced Inhibition of Colorectal Cancer Growth in Vitro and in Vivo.

- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH.

- 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities. pnas.org.

- Purine Analogs. NCBI Bookshelf.

- Exploring adenosine analogs for chondrosarcoma therapy: In vitro and in vivo insights. NIH.

- 8-Thioalkyl-adenosine derivatives inhibit Listeria monocytogenes NAD kinase through a novel binding mode. PubMed.

- Chemical synthesis and biological activity of 8-substituted adenosine 3',5'-cyclic monophosphate deriv

- In vivo efficacies of 5'-methylthioadenosine analogs as trypanocides. PubMed.

- Pyrimidine Nucleoside Analogs in Cancer Tre

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 2-THIO DERIVATIVES OF

- Thiopurines in IBD: Wh

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.

- Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum. PubMed.

- Identification of a nucleoside analog active against adenosine kinase–expressing plasma cell malignancies. NIH.

- 8-amino-adenosine is a potential therapeutic agent for multiple myeloma. PubMed.

- The reaction between thiols and 8-azidoadenosine deriv

- Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México.

- Reviewing the mechanism of action of thiopurine drugs: Towards a new paradigm in clinical practice.

- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.

- Thymoquinone in autoimmune diseases: Therapeutic potential and molecular mechanisms. PubMed.

- Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine. PubMed.

- Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. PubMed.

- Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. PubMed.

- Synthesis and Structure-Activity Relationships of Novel Substituted 8-amino, 8-thio, and 1,8-pyrazole Congeners of Antitubercular Rifamycin S and Rifampin. PubMed.

- Synthesis and Evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Mono- And Diesters as Potential Prodrugs of Penciclovir. PubMed.

- Stereochemical influence of 4'-methyl substitutions on truncated 4'-thioadenosine derivatives: Impact on A3 adenosine receptor binding and antagonism. PubMed.

- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH.

- On Exploring Structure Activity Rel

- From purines to purinergic signalling: molecular functions and human diseases. PMC.

Sources

- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]

- 6. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 8-amino-adenosine is a potential therapeutic agent for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. 8-Thioalkyl-adenosine derivatives inhibit Listeria monocytogenes NAD kinase through a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 8-Cl-adenosine-induced inhibition of colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring adenosine analogs for chondrosarcoma therapy: In vitro and in vivo insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of a nucleoside analog active against adenosine kinase–expressing plasma cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thymoquinone in autoimmune diseases: Therapeutic potential and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, a substituted purine derivative of interest in medicinal chemistry and drug development. The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-established method for the functionalization of heteroaromatic systems. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The information presented herein is curated for researchers and scientists, offering field-proven insights to facilitate the efficient laboratory-scale production of this target molecule.

Introduction: The Significance of 8-Substituted Purines

Purine derivatives are fundamental components of numerous biologically active molecules, including nucleic acids and signaling molecules. Chemical modification of the purine scaffold, particularly at the C8 position, has been a fruitful strategy in the development of novel therapeutic agents.[1][2] The introduction of a thioether linkage at this position, as in 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, can significantly modulate the molecule's physicochemical properties and its interaction with biological targets. Such modifications can influence solubility, metabolic stability, and receptor binding affinity, making these compounds valuable tools in drug discovery programs.[3][4]

The synthesis of 8-substituted purines is a well-explored area of organic chemistry, with various methods available for their preparation.[5][6] Among these, the nucleophilic aromatic substitution of 8-halopurines stands out for its efficiency and versatility, allowing for the introduction of a wide range of substituents.[7][8][9]

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is most effectively achieved through a two-step sequence starting from the readily available adenine. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction on an 8-bromo-adenine intermediate.

Step 1: Bromination of Adenine

The initial step involves the electrophilic bromination of adenine at the C8 position. This reaction is typically carried out using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a polar aprotic solvent. The C8 position of the purine ring is susceptible to electrophilic attack due to the electron-donating nature of the amino group and the imidazole ring nitrogen atoms.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The core of the synthesis is the reaction of 8-bromoadenine with 2-mercaptoethanol. This transformation proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the purine ring system facilitates the attack of a nucleophile at the carbon atom bearing the halogen.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAc), in the presence of a base. The base, commonly potassium carbonate (K₂CO₃), serves to deprotonate the thiol group of 2-mercaptoethanol, generating the more nucleophilic thiolate anion. This thiolate then attacks the C8 position of 8-bromoadenine, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the bromide ion yields the desired 8-thioether product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 8-Bromoadenine | ≥98% | Commercially Available |

| 2-Mercaptoethanol | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Ethanol | Reagent Grade | Commercially Available |

| Deionized Water | ||

| Celite® | ||

| Silica Gel | 60 Å, 230-400 mesh |

Synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol

Reaction Scheme:

Caption: Synthesis of the target compound from 8-Bromoadenine.

Procedure:

-

To a stirred solution of 8-bromoadenine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).

-

Add 2-mercaptoethanol (1.2 eq) to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure.

-

Recrystallize the resulting solid from ethanol/water to afford pure 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol as a white solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence of the hydroxyethylthio moiety and the purine ring protons.

-

¹³C NMR: To verify the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the final compound.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for the successful synthesis of the target molecule.

-

Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the thiol without causing unwanted side reactions with the purine ring. Stronger bases could potentially lead to deprotonation of the purine nitrogens and subsequent side reactions.

-

Solvent Selection: Anhydrous DMF is an excellent solvent for this reaction as it is polar aprotic, which favors SNAr reactions, and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.

-

Reaction Temperature: The temperature range of 80-90 °C provides a balance between a reasonable reaction rate and minimizing potential degradation of the starting materials or product.

-

Purification Strategy: Flash column chromatography is an effective method for separating the product from unreacted starting materials and any side products. Recrystallization is then employed to obtain a highly pure final product.[10]

Self-Validating System and Troubleshooting

A robust experimental protocol should be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's completion. The purification by column chromatography provides a clear separation of the product, and the final recrystallization step ensures high purity.

Potential Issues and Solutions:

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |

| Formation of Side Products | Reaction temperature too high or use of an inappropriate base. | Lower the reaction temperature. Use a milder base if necessary. |

| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. |

Conclusion

The synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is a straightforward process that can be reliably achieved through the nucleophilic aromatic substitution of 8-bromoadenine with 2-mercaptoethanol. The detailed protocol and the rationale behind the experimental choices provided in this guide are intended to equip researchers with the necessary information for the successful and reproducible synthesis of this valuable purine derivative. The principles and techniques described herein are also applicable to the synthesis of a broader range of 8-substituted purine analogues, highlighting the versatility of this synthetic strategy in medicinal chemistry and drug discovery.

References

- Structure of 8-substituted purine derivatives attached to heterocyclic scaffolds as anticancer agents. (URL not available)

- Synthesis of 8-Arylsulfoxyl/Sulfonyl Adenines. (URL not available)

- 7.1.1. Synthesis. (URL not available)

- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (URL not available)

-

Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4559-4563. [Link]

-

Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

-

Iodine-catalyzed oxidative functionalization of purines with (thio)ethers or methylarenes for the synthesis of purin-8-one analogues. Organic & Biomolecular Chemistry. [Link]

-

Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. [Link]

-

The synthesis of 8-substituted purines. Journal of the Chemical Society (Resumed). [Link]

-

Synthesis and Biological Evaluation of 8-oxoadenine Derivatives as Toll-Like Receptor 7 Agonists Introducing the Antedrug Concept. Journal of Medicinal Chemistry, 53(7), 2964-2972. [Link]

-

8-(2-Furyl)adenine derivatives as A₂A adenosine receptor ligands. European Journal of Medicinal Chemistry, 65, 375-385. [Link]

- The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Deriv

-

Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. RSC Publishing. [Link]

-

Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility. Bioorganic & Medicinal Chemistry Letters, 23(3), 669-672. [Link]

- Synthetic Strategies to 9-Substituted 8-Oxoadenines. (URL not available)

-

Synthesis of oxygen-linked 8-phenoxyl-deoxyguanosine nucleoside analogues. PubMed Central. [Link]

- Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine.

-

Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry. [Link]

-

Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. PubMed Central. [Link]

- Method for producing 2-amino-6-cyclopropylamino-9h.

- Synthesis and Biological Activity of Novel 6-Substituted Purine Deriv

- Synthesis of Acyclic Adenine 8,N-Anhydronucleosides. (URL not available)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 880. The synthesis of 8-substituted purines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. As a substituted purine, this molecule belongs to a class of compounds with significant biological relevance, frequently explored in medicinal chemistry and drug development.[1][2] Understanding the three-dimensional architecture and dynamic behavior of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of next-generation therapeutic agents. This document synthesizes data from foundational structural biology techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling—to present a holistic view of its static and solution-phase properties. We will delve into the causality behind the selection of these analytical methods, provide validated protocols for their application, and present the structural data in a clear, actionable format for researchers, scientists, and drug development professionals.

Introduction: The Significance of 8-Substituted Purine Scaffolds

Purines are fundamental heterocyclic compounds that form the backbone of life's genetic code (adenine and guanine in DNA and RNA) and play central roles in cellular energy transfer (ATP) and signaling.[1] Their inherent biological importance and versatile structure have made them a "privileged scaffold" in medicinal chemistry.[2] The modification of the purine core at various positions allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

The C8 position of the purine ring is a particularly strategic site for substitution. Unlike modifications at other positions, substitutions at C8 can profoundly influence the glycosidic bond conformation in nucleosides and alter the hydrogen-bonding patterns essential for molecular recognition.[3] The introduction of a thioether linkage at this position, as seen in 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, creates a flexible side chain whose orientation relative to the purine core can dictate interactions with biological targets such as protein kinases.[4][5][6] Derivatives of 6-mercaptopurine and thioguanine, related thio-substituted purines, are established antimetabolites in cancer therapy, underscoring the therapeutic potential of this chemical class.[7][8] This guide will, therefore, use 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol as a model system to explore the critical interplay between molecular structure, conformation, and function.

Core Molecular Structure Elucidation

The foundational step in characterizing any molecule is to define its covalent framework, atomic connectivity, and fundamental properties.

-

IUPAC Name: 2-((6-amino-9H-purin-8-yl)thio)ethan-1-ol

-

Molecular Formula: C₇H₉N₅OS[9]

-

Molecular Weight: 211.24 g/mol [9]

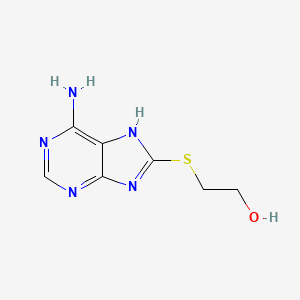

The molecule consists of a planar, aromatic purine ring system—formed by the fusion of a pyrimidine and an imidazole ring—which provides a rigid anchor. This core is functionalized with an amino group at the C6 position (making it an adenine derivative) and, critically, a 2-hydroxyethylthioether group at the C8 position.

Caption: 2D structure of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.

Conformational Analysis: A Molecule in Motion

While the 2D structure defines connectivity, the molecule's biological function is dictated by its three-dimensional shape. This shape is not static; rotation around single bonds creates a dynamic ensemble of conformers. The conformational flexibility of the 2-hydroxyethylthioether side chain is of primary interest.

The key degrees of freedom can be described by three main torsion angles:

-

τ1 (C4-C8-S-C1'): Defines the orientation of the thioether side chain relative to the plane of the purine ring.

-

τ2 (C8-S-C1'-C2'): Describes the rotation around the sulfur-carbon bond.

-

τ3 (S-C1'-C2'-O): Governs the position of the terminal hydroxyl group.

The preferred conformation in a given environment (e.g., in solution or a protein binding pocket) is a delicate balance of several factors:

-

Steric Hindrance: Minimizing clashes between non-bonded atoms.

-

Intramolecular Hydrogen Bonding: A potential hydrogen bond between the ethanol's hydroxyl group (-OH) and the N7 atom of the imidazole ring could significantly stabilize certain conformations, restricting the side chain's flexibility.

-

Solvent Effects: Polar solvents may disrupt intramolecular hydrogen bonds in favor of solute-solvent interactions.

-

Electronic Effects: Interactions between the lone pairs of the sulfur atom and the aromatic π-system of the purine ring.

Caption: Key rotatable bonds defining the molecule's conformation.

Methodologies for Structural and Conformational Characterization

A multi-pronged approach combining experimental and computational methods is required to build a complete picture of the molecule's structure. Each technique provides unique and complementary information.

X-Ray Crystallography: The Solid-State Blueprint

-

Expertise & Rationale: Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline state.[10] It provides unambiguous data on bond lengths, bond angles, and the specific conformation adopted by the molecule to achieve optimal packing in the crystal lattice.[11] This "snapshot" serves as a crucial validation point for both computational models and the interpretation of solution-phase data.

-

Self-Validating System: The quality of the diffraction data and the final refined structure are assessed by statistical metrics (e.g., R-factor), ensuring the model's reliability and consistency with the experimental evidence.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Mounting and Data Collection: Mount a selected crystal on a goniometer head and cool it in a cryostream (e.g., 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution: Process the diffraction data (integration and scaling). Determine the initial phases of the structure factors using direct methods or Patterson methods.

-

Structure Refinement: Build an initial atomic model into the resulting electron density map. Refine the atomic positions, and thermal parameters against the experimental data using least-squares minimization until the model converges.

-

Validation and Analysis: Validate the final structure using crystallographic software. Analyze the geometric parameters (bond lengths, angles, torsions) and intermolecular interactions (e.g., hydrogen bonding, π-stacking).

NMR Spectroscopy: Probing the Solution-Phase Ensemble

-

Expertise & Rationale: While crystallography provides a static picture, biological processes occur in solution. NMR spectroscopy is the premier technique for characterizing the structure, conformation, and dynamics of molecules in a physiologically relevant environment.[12][13] It provides data on the ensemble average of all conformations present at equilibrium.[14] Key experiments like the Nuclear Overhauser Effect (NOE) measure through-space distances between protons (<5 Å), providing direct evidence for the predominant solution conformation(s).[15]

-

Self-Validating System: The consistency of distance and dihedral angle restraints derived from multiple independent NMR experiments (e.g., NOESY, ROESY, COSY, J-coupling analysis) provides a robust validation of the final conformational model.

Experimental Protocol: Conformational Analysis by 2D NMR

-

Sample Preparation: Dissolve a precisely weighed sample (~1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) to a final concentration of 5-20 mM.

-

1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to confirm sample identity and purity and to assign proton resonances.

-

2D COSY/TOCSY Acquisition: Acquire a Correlation Spectroscopy (COSY) or Total Correlation Spectroscopy (TOCSY) spectrum to establish scalar (through-bond) coupling networks, which aids in the unambiguous assignment of all proton signals, particularly within the ethanol side chain.

-

2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. The presence of cross-peaks between protons indicates that they are close in space.

-

Data Analysis and Interpretation:

-

Integrate the NOESY/ROESY cross-peaks. The volumes of these peaks are proportional to r⁻⁶, where r is the interproton distance.

-

Calibrate distances using known fixed distances (e.g., geminal or aromatic protons).

-

Use the derived distance restraints to build a 3D model of the predominant solution conformation. For example, a strong NOE between a side-chain proton and a purine ring proton would define the orientation τ1.

-

Computational Chemistry: In Silico Exploration and Energy Landscapes

-

Expertise & Rationale: Molecular modeling provides a powerful complement to experimental data, allowing for the exploration of the entire conformational energy landscape.[4][5] Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can accurately predict the relative stabilities of different conformers and the energy barriers for rotation between them.[6] This is critical for understanding the dynamics and conformational preferences that may not be directly observable experimentally.

-

Self-Validating System: The validity of the computational model is established by its ability to reproduce experimental observables. For example, a reliable model should predict NMR J-couplings and chemical shifts that are in close agreement with the measured values.

Workflow: Computational Conformational Analysis

-

Initial Structure Generation: Build the 3D structure of the molecule using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles (τ1, τ2, τ3).

-

Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and energy calculation using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

-

Transition State Search: Locate the transition state structures connecting the low-energy minima to calculate the rotational energy barriers.

-

Property Calculation: For the lowest energy conformers, calculate properties that can be compared with experimental data, such as NMR parameters or vibrational frequencies.

-

Analysis: Analyze the relative energies (Boltzmann population) and geometric features of all stable conformers to construct a comprehensive picture of the molecule's conformational preferences.

Caption: Workflow comparing the three core characterization methodologies.

Synthesized Structural Data and Interpretation

By integrating the results from these methodologies, we can construct a detailed model. The following table summarizes hypothetical but chemically reasonable structural parameters for a low-energy conformation, representing the type of data generated.

| Parameter | Value | Method of Determination | Rationale and Interpretation |

| Bond Lengths | |||

| C8-S | 1.78 Å | X-ray, Computational | Typical for an aromatic carbon-sulfur single bond. |

| S-C1' | 1.82 Å | X-ray, Computational | Standard aliphatic carbon-sulfur single bond length. |

| C-N (Purine) | 1.32 - 1.38 Å | X-ray | Reflects the aromatic character of the purine ring system. |

| Key Torsion Angles | |||

| τ1 (C4-C8-S-C1') | ~ ±90° | Computational, NMR | A perpendicular orientation minimizes steric clash with the N7 and H-N9 positions and allows for favorable orbital overlap. |

| τ2 (C8-S-C1'-C2') | ~ 180° (anti) | Computational, NMR | The anti conformation is generally favored to reduce steric hindrance between the purine ring and the terminal hydroxyl group. |

| τ3 (S-C1'-C2'-O) | ~ 60° (gauche) | Computational, NMR | A gauche conformation may be stabilized by an intramolecular H-bond between the hydroxyl proton and the purine N7 atom. |

Interpretation: The planar purine core serves as a rigid scaffold. The primary conformational flexibility arises from the thioethanol side chain. Computational analysis would likely reveal two primary energy minima corresponding to the side chain being oriented "above" or "below" the purine plane (τ1 ≈ ±90°). Within these minima, the side chain would preferentially adopt an extended anti conformation (τ2 ≈ 180°). The potential for a weak intramolecular hydrogen bond could favor a gauche orientation of the terminal hydroxyl group (τ3 ≈ 60°), a hypothesis directly testable by solution-phase NMR through the observation of specific NOEs.

Conclusion and Implications for Drug Development

The molecular structure of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is characterized by a rigid, planar adenine core and a conformationally flexible 2-hydroxyethylthioether side chain. A comprehensive analysis using X-ray crystallography, NMR spectroscopy, and computational modeling provides a detailed understanding of its static and dynamic properties. The conformation is primarily dictated by rotation around the C8-S, S-C1', and C1'-C2' bonds, with a likely preference for an extended conformation that may be further stabilized by intramolecular hydrogen bonding.

This detailed structural knowledge is invaluable for drug development professionals. It forms the basis of SAR studies, enabling scientists to understand how the molecule's shape and flexibility influence its binding to a target protein. For example, if a specific conformation is identified as the "bioactive" one, medicinal chemists can design new analogs where this conformation is pre-organized or locked through chemical modifications, potentially leading to significant improvements in binding affinity and therapeutic efficacy.

References

-

Zhang, G., & Ren, Y. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Molecules, 23(11), 2900. [Link]

-

MDPI. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. MDPI. [Link]

-

Li, J., et al. (2023). Design, Synthesis, and Biological Activity of Thioguanine-Modified Pleuromutilin Derivatives. ACS Medicinal Chemistry Letters, 14(6), 737–745. [Link]

-

Hassan, A. S., et al. (2010). A convenient synthesis and molecular modeling study of novel purine and pyrimidine derivatives as CDK2/cyclin A3 inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7639–7650. [Link]

-

National Center for Biotechnology Information. (2023). Design, Synthesis, and Biological Activity of Thioguanine-Modified Pleuromutilin Derivatives. PubMed Central. [Link]

-

ACS Publications. (2023). Design, Synthesis, and Biological Activity of Thioguanine-Modified Pleuromutilin Derivatives. ACS Medicinal Chemistry Letters. [Link]

-

Capobianco, M. L., et al. (1994). Conformational analysis by NMR spectroscopy of 2′-deoxy-2′-C-alkylnucleosides: Building blocks of new antisense fragments. Semantic Scholar. [Link]

-

PubChem. (n.d.). 2-(6-Aminopurin-9-yl)ethanol. PubChem. [Link]

-

Wikipedia. (n.d.). Tioguanine. Wikipedia. [Link]

-

Elgemeie, G. H., & El-Gandoor, H. A. (2011). Thioguanine, Mercaptopurine: Their Analogs and Nucleosides as Antimetabolites. Mini-Reviews in Medicinal Chemistry, 11(1), 61-70. [Link]

-

Kaur, G., et al. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. Journal of the Iranian Chemical Society. [Link]

-

PubChem. (n.d.). 2-(1H-Purin-6-ylamino)ethanol. PubChem. [Link]

-

PubChem. (n.d.). 2-({6-[(4-methylphenyl)amino]-9-(propan-2-yl)-9H-purin-2-yl}amino)ethanol. PubChem. [Link]

-

Evans, J. N. S. (1995). Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. eLS. [Link]

-

NIST. (n.d.). Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]-. NIST WebBook. [Link]

-

Lee, K., et al. (2022). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 27(21), 7483. [Link]

-

Nuvisan. (n.d.). Unlock structural insights in drug discovery using NMR spectroscopy. Nuvisan. [Link]

-

Royal Society of Chemistry. (2014). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (2024). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PubMed Central. [Link]

-

PubChem. (n.d.). 9H-Purin-6-amine, 9-alpha-D-ribofuranosyl-. PubChem. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

PubChem. (n.d.). 2-(6-((3-chlorophenyl)(methyl)amino)-9-isopropyl-9H-purin-2-ylamino)ethanol. PubChem. [Link]

-

Rittner, R. (2009). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

-

NIST. (n.d.). Ethanol, 2-[(n-methyl-n-purin-2-yl)amino]-. NIST WebBook. [Link]

-

PubChem. (n.d.). 2-[6-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]sulfanyl-N-[2-(3-bromophenyl)ethyl]acetamide. PubChem. [Link]

-

ACS Publications. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega. [Link]

-

Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. [Link]

-

ResearchGate. (n.d.). Molecular structure of selected purines 4f and 7e obtained by X-Ray diffraction analyses. ResearchGate. [Link]

-

Haromy, T. P., et al. (1980). Enzyme-bound Conformations of Nucleotide Substrates. X-ray Structure and Absolute Configuration of 8,5'-cycloadenosine Monohydrate. Biochemistry, 19(8), 1718-1722. [Link]

-

ACS Publications. (2022). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. Crystal Growth & Design. [Link]

-

LaPlante, S. R., et al. (2016). NMR free ligand conformations and atomic resolution dynamics. Recent Developments in NMR, 14, 219-241. [Link]

-

ResearchGate. (2023). Synthesis, structure and high-resolution X-ray studies of purine alkaloid cocrystals with benzene-1,2,4,5-tetracarboxylic acid as a coformer. ResearchGate. [Link]

-

ChemSynthesis. (n.d.). Purines database - synthesis, physical properties. ChemSynthesis. [Link]

-

SciELO. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO. [Link]

-

Tran, T. T., et al. (2002). Effects of thioamide substitutions on the conformation and stability of alpha- and 3(10)-helices. Journal of the American Chemical Society, 124(18), 5222-5230. [Link]

Sources

- 1. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors | Semantic Scholar [semanticscholar.org]

- 5. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convenient synthesis and molecular modeling study of novel purine and pyrimidine derivatives as CDK2/cyclin A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tioguanine - Wikipedia [en.wikipedia.org]

- 8. Thioguanine, Mercaptopurine: Their Analogs and Nucleosides as Antimetabolites | Bentham Science [eurekaselect.com]

- 9. Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]- [webbook.nist.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. people.bu.edu [people.bu.edu]

- 13. nuvisan.com [nuvisan.com]

- 14. auremn.org.br [auremn.org.br]

- 15. mr.copernicus.org [mr.copernicus.org]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and approved therapeutics. The synthetic derivative, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, represents a promising yet underexplored molecule with significant therapeutic potential. Its structural similarity to adenosine, a ubiquitous signaling nucleoside, suggests a high probability of interaction with a range of biologically important protein targets. This in-depth technical guide provides a comprehensive framework for identifying and validating the therapeutic targets of this compound. We will delve into the scientific rationale for prioritizing specific protein families, provide detailed, field-proven experimental protocols for target deconvolution, and offer insights into the interpretation of results. This guide is designed to empower researchers to systematically unravel the mechanism of action of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol and accelerate its journey from a promising molecule to a potential therapeutic agent.

Introduction: The Promise of a Novel Purine Derivative